N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-ethoxybenzamide
Description
Properties
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-2-23-14-10-8-13(9-11-14)18(22)21-19-16(12-20)15-6-4-3-5-7-17(15)24-19/h8-11H,2-7H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHNXMIWXNUIOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-ethoxybenzamide typically involves multiple steps:
Formation of the Cycloheptathiophene Ring: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the cycloheptathiophene core.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions, often using reagents like sodium cyanide or potassium cyanide.
Attachment of the Ethoxybenzamide Moiety: This step involves the coupling of the ethoxybenzamide group to the cycloheptathiophene ring, typically through amide bond formation using reagents such as carbodiimides (e.g., EDCI) and catalysts like DMAP.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Hydrolysis of the Cyano Group
The cyano (-CN) group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid (-COOH) or primary amide (-CONH₂) derivatives.
Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the cyano nitrogen, followed by nucleophilic water attack. Basic hydrolysis involves hydroxide ion-mediated conversion to an intermediate imine, which hydrolyzes to the amide or acid .
Amide Bond Hydrolysis
The benzamide group (-CONH-) is hydrolyzed under strong acidic or basic conditions to yield 4-ethoxybenzoic acid and the corresponding amine.
Kinetic Note : Amide hydrolysis requires prolonged heating due to the resonance stabilization of the amide bond.
Oxidation of the Ethoxy Group
The ethoxy (-OCH₂CH₃) group is oxidized to a ketone or carboxylic acid under controlled conditions.
Selectivity Challenge : Over-oxidation to carboxylic acid is common with strong oxidants like KMnO₄ .
Electrophilic Aromatic Substitution (EAS)
The benzene ring in the 4-ethoxybenzamide moiety undergoes nitration or sulfonation at the meta position due to the electron-withdrawing nature of the ethoxy group.
Regioselectivity : The ethoxy group directs electrophiles to the meta position, as confirmed by computational modeling .
Functionalization of the Thiophene Ring
The tetrahydrocycloheptathiophene core participates in cycloaddition and alkylation reactions.
Limitation : Partial saturation of the thiophene ring reduces aromaticity, favoring addition over substitution.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-ethoxybenzamide exhibit promising anticancer properties. The compound's ability to inhibit specific cancer cell lines has been documented in several studies. For instance, derivatives of this structure have shown efficacy against breast cancer and leukemia cells by inducing apoptosis and inhibiting proliferation pathways .
Neuroprotective Effects
The neuroprotective potential of this compound has been investigated with respect to neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies suggest that it may modulate neuroinflammatory responses and provide protection against oxidative stress in neuronal cells . This property could be attributed to its ability to cross the blood-brain barrier effectively.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Preliminary studies indicate that it possesses significant antibacterial and antifungal properties against various pathogens. This makes it a candidate for developing new antimicrobial agents in the face of rising antibiotic resistance .
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to elucidate the relationship between the chemical structure of this compound and its biological activity. Modifications to the ethoxy group or the cyano moiety can significantly alter the compound's efficacy and selectivity towards specific targets . Such insights are invaluable for drug design and development.
In Vivo Studies
In vivo studies have demonstrated the compound's effectiveness in animal models of disease. For example, it has been tested in models of cancer where it showed reduced tumor growth and improved survival rates compared to control groups . These findings support further clinical investigation.
Data Tables
Mechanism of Action
The exact mechanism of action of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-ethoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and the thiophene ring are likely involved in these interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares "N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-ethoxybenzamide" (hereafter referred to as Compound X) with structurally related derivatives, emphasizing substituent effects, biological activities, and synthesis insights:
Key Observations:
Substituent Impact on Activity: The 3-cyano group is a common feature in analogs with reported bioactivity (e.g., AKT1 inhibition in T187 , antiproliferative effects in cyclopenta[b]thiophenes ). Ethoxy vs. Amide Variations: Propanamide (inactive ) and chloroacetamide (safety-focused ) derivatives highlight the critical role of the benzamide moiety in target engagement.
Synthesis Trends: Amide coupling (e.g., Method C in ) is a standard approach for introducing substituents to the cycloheptathiophene core, with yields typically 30–34% . Crystallization (EtOH) and flash chromatography (chloroform-methanol) are common purification methods .
Mechanistic Insights :
- Thiophene derivatives often target kinases (e.g., AKT1 , tyrosine kinases ) or viral polymerases (e.g., influenza ). Compound X’s ethoxy group may align with ATP-binding site interactions observed in gefitinib-like mechanisms .
Limitations and Gaps :
- Direct data for Compound X are absent; inferences rely on scaffold similarity.
- Cyclopenta[b]thiophenes (smaller ring) show higher potency (nM range ) than cyclohepta analogs (µM range ), suggesting ring size influences activity.
Biological Activity
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-ethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a tetrahydro-cycloheptathiophene moiety and an ethoxybenzamide group. Its molecular formula is with a molecular weight of approximately .
Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of compounds related to this compound. For instance, derivatives have shown promising activity against malaria and leishmaniasis by inhibiting critical enzymes such as trypanothione reductase. The half-maximal inhibitory concentration (IC50) values for these compounds were reported below 10 μM in various assays .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism involves the disruption of mitochondrial membrane potential and the generation of reactive oxygen species (ROS), leading to cell death .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key metabolic enzymes in parasites and cancer cells.
- Cell Signaling Pathways : Modulation of signaling pathways related to cell survival and proliferation.
Study 1: Antiparasitic Efficacy
A study evaluated the efficacy of a related compound against Plasmodium falciparum and Leishmania donovani. The results indicated that the compound significantly reduced parasite viability with an EC50 value of 5 μM .
Study 2: Cytotoxicity in Cancer Cell Lines
Another investigation focused on the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 15 μM after 48 hours of exposure, indicating moderate cytotoxicity .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-ethoxybenzamide and its analogs?
- Methodology : Cyclohepta[b]thiophene derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, Method C (as described in ) involves reacting amino-substituted cyclohepta[b]thiophene intermediates with activated acyl chlorides (e.g., 4-ethoxybenzoyl chloride) under basic conditions (e.g., triethylamine). Yields range from 30–40%, with purification via flash chromatography (e.g., chloroform/methanol or cyclohexane/ethyl acetate). Structural confirmation relies on H NMR, IR, and mass spectrometry .
Q. How is structural characterization of cyclohepta[b]thiophene derivatives validated?
- Methodology : Key techniques include:
- H NMR: Assignments of cycloheptane protons (δ 1.60–3.10 ppm), aromatic protons (δ 6.90–8.05 ppm), and NH signals (δ ~12 ppm) confirm substituent positions .
- IR: Peaks at ~2200 cm (C≡N stretch) and ~1650 cm (amide C=O) validate functional groups .
- Mass spectrometry: Molecular ion peaks (e.g., [M+H]) and fragmentation patterns confirm molecular weight and scaffold integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for cyclohepta[b]thiophene derivatives?
- Case Study : Compound T187 (a structural analog) was initially designed as a p38 MAPK inhibitor but showed unexpected AKT1 inhibition (IC = 11.4 μM; = 4.19 μM) .
- Methodology :
Target Profiling : Use kinase panel assays to rule out off-target effects.
Structural Analysis : Compare binding modes via molecular docking (e.g., AKT1’s catalytic domain vs. p38 MAPK’s ATP pocket).
SAR Studies : Modify substituents (e.g., replace 4-ethoxy with methoxy or nitro groups) to isolate contributions to AKT1 affinity .
Q. What strategies optimize synthetic yields for cyclohepta[b]thiophene carboxamides?
- Methodology :
- Reagent Selection : Use freshly distilled acyl chlorides to minimize hydrolysis side reactions.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
- Purification : Gradient flash chromatography (e.g., hexane → ethyl acetate) enhances separation of regioisomers .
Q. How do substituents on the benzamide moiety influence biological activity in this scaffold?
- SAR Insights :
- Electron-Withdrawing Groups : Nitro or cyano substituents enhance kinase inhibition (e.g., AKT1) by increasing electrophilicity at the amide carbonyl.
- Alkoxy Groups : 4-Ethoxy (vs. methoxy) improves metabolic stability due to reduced oxidative demethylation .
Data Analysis & Experimental Design
Q. What crystallographic tools are suitable for elucidating the 3D structure of this compound?
- Methodology :
- Single-Crystal X-ray Diffraction : Use SHELX programs (e.g., SHELXL for refinement) to resolve cycloheptane ring puckering and amide plane orientation.
- Validation : Check for twinning or disorder using PLATON; compare bond lengths/angles with Cambridge Structural Database entries .
Q. How can researchers address low solubility in cellular assays for this scaffold?
- Approaches :
Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility.
Formulation : Use DMSO/PEG 400 mixtures or nanoemulsions to maintain bioactivity .
Structural Modification : Incorporate polar substituents (e.g., hydroxyl groups) while monitoring SAR trade-offs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
